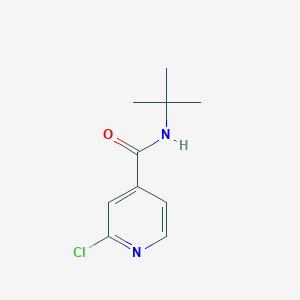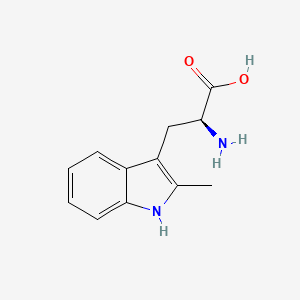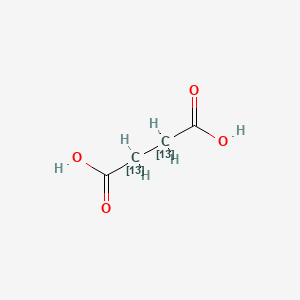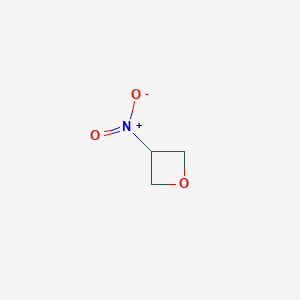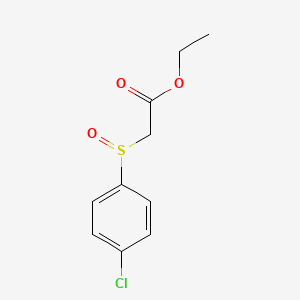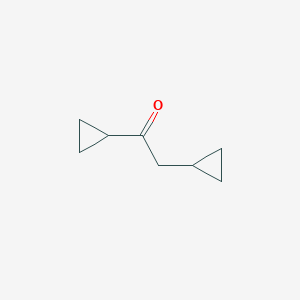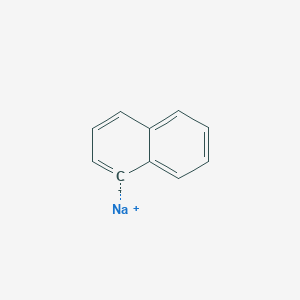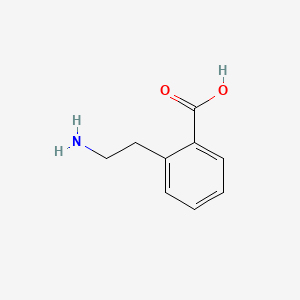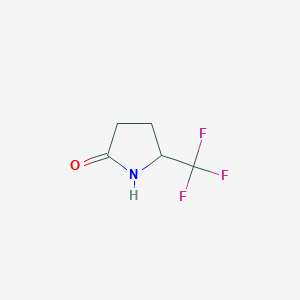
5-(Trifluoromethyl)pyrrolidin-2-one
Vue d'ensemble
Description
5-(Trifluoromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H6F3NO . It has a molecular weight of 153.1 . The compound is available in two enantiomers: (5S)-5-(Trifluoromethyl)pyrrolidin-2-one and (5R)-5-(Trifluoromethyl)pyrrolidin-2-one .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyrrolidin-2-one involves the reaction of pyroglutamic acid with sulfur tetrafluoride at room temperature . This reaction yields enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one with a yield of 92% and an enantiomeric excess of >99% .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring with a trifluoromethyl group attached . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
In addition to its synthesis, 5-(Trifluoromethyl)pyrrolidin-2-one can undergo further transformations. For instance, representative one-step transformations of the compound have provided both γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine on a multigram scale .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyrrolidin-2-one is a powder . It should be stored at a temperature of 4°C . .Applications De Recherche Scientifique
Fluoroorganic Chemistry Building Block
5-(Trifluoromethyl)pyrrolidin-2-one is utilized as a building block in fluoroorganic chemistry. It is obtained through the reaction of pyroglutamic acid with sulfur tetrafluoride, providing enantiomerically pure compounds. This chemical is used for one-step transformations to produce γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine on a multigram scale (Bezdudny et al., 2011).
Spectroscopy and Optical Studies
Spectroscopic and optical studies of derivatives like 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-(Trifluoromethyl)pyrrolidin-2-one, have been conducted. These studies include Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) calculations for structural analysis and non-linear optical properties (Vural & Kara, 2017).
Synthesis and Structural Characterization
The behavior of related compounds like 5-trifluoromethyl-pyridine-2-thione toward molecular iodine has been investigated. These studies provide insights into the crystal structure and formation of complexes, contributing to understanding the reactivity and potential applications of trifluoromethylated compounds (Chernov'yants et al., 2011).
Catalytic Applications
Trifluoromethanesulfonic acid, used in cationic cyclizations, has been shown to effectively catalyze the formation of pyrrolidines from homoallylic sulfonamides. This process illustrates the potential of using trifluoromethylated compounds in catalysis and organic synthesis (Haskins & Knight, 2002).
Asymmetric Synthesis
5-(Trifluoromethyl)pyrrolidin-2-one has been employed in the asymmetric synthesis of pyrrolidine derivatives. This synthesis involves organocatalytic domino Michael/Mannich [3+2] cycloaddition, demonstrating the compound's utility in creating functionally diverse and medically valuable trifluoromethylated pyrrolidines (Zhi et al., 2016).
Light-Facilitated Cyclization
The compound's derivatives are used in light-facilitated cyclization of 1,6-dienes with alkyl chlorides. This novel method splits the C(sp3)–H bond adjacent to the chloride atom, forming alkyl radicals and leading to polychloro-substituted pyrrolidin-2-ones (Liu et al., 2014).
Hydrogen Bonding Analysis
Studies on closely related species like 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol have focused on intramolecular hydrogen bonding. This contributes to understanding the conformational properties of trifluoromethylated compounds (Laurella & Erben, 2016).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling . Personal protective equipment/face protection should be worn, and the compound should be used only under a chemical fume hood .
Orientations Futures
The pyrrolidine ring, a key feature of 5-(Trifluoromethyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s potential for efficient exploration of the pharmacophore space due to sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, suggest promising future directions in drug discovery .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKONNPBZAYHNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576668 | |
| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrrolidin-2-one | |
CAS RN |
141519-28-0 | |
| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




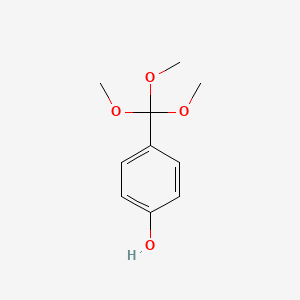
![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)
